molecular formula C13H12FN3O B4421807 N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)urea CAS No. 56914-36-4

N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)urea

Cat. No. B4421807
CAS RN: 56914-36-4
M. Wt: 245.25 g/mol
InChI Key: UTGJSFILAFKMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It has been shown to inhibit the activity of several kinases, including the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK).

Scientific Research Applications

N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)urea has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. This compound has also been shown to enhance the anti-tumor activity of other drugs, such as lenalidomide and ibrutinib. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with various types of cancer.

Mechanism of Action

N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)urea inhibits the activity of several kinases, including BTK and ITK, which are involved in the signaling pathways that regulate cell growth and survival. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. ITK is involved in T-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of T-cell lymphomas. This compound also inhibits the activity of other kinases, such as JAK3 and TYK2, which are involved in cytokine signaling.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including inhibition of BTK and ITK signaling pathways, downregulation of anti-apoptotic proteins, and activation of pro-apoptotic proteins. This compound has also been shown to enhance the anti-tumor activity of other drugs, such as lenalidomide and ibrutinib. In preclinical studies, this compound has exhibited favorable pharmacokinetic properties and has been well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)urea is its specificity for BTK and ITK kinases, which reduces the risk of off-target effects. This compound has also been shown to be effective in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. However, one limitation of this compound is its potential for drug resistance, which may arise due to mutations in the target kinases or activation of alternative signaling pathways. Another limitation is the need for further studies to evaluate the safety and efficacy of this compound in humans.

Future Directions

For research on N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)urea include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its anti-tumor activity. Other future directions include the investigation of the role of this compound in the regulation of immune responses and the development of new analogs that can overcome drug resistance. Overall, this compound represents a promising new approach for the treatment of various types of cancer, and further research is needed to fully explore its therapeutic potential.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c14-11-3-1-2-4-12(11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGJSFILAFKMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309749
Record name ST50839648
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56914-36-4
Record name NSC215600
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50839648
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)urea
Reactant of Route 6
Reactant of Route 6
N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.